Enfenamic acid

NSAID safety hematology biochemistry

Choose enfenamic acid for its unique polypharmacology: it targets inflammation while preserving coagulation factors, unlike aspirin, ibuprofen or indomethacin. It additionally promotes natriuresis, inhibits hepatic gluconeogenesis and modulates wound healing. All of these distinctive properties are absent from other fenamates. Secure high‑purity (≥98%) material for your specialized preclinical studies.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 91-40-7
Cat. No. B057280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnfenamic acid
CAS91-40-7
Synonyms2-(Phenylamino)benzoic Acid;  2-Anilinobenzoic Acid;  2-Carboxydiphenylamine;  DPC;  DPC (chloride channel inhibitor);  Diphenylamine-2-carboxylate;  Diphenylamine-2-carboxylic Acid;  Fenamic Acid;  N-Phenyl-2-aminobenzoic Acid;  N-Phenyl-o-aminobenzoic Acid; 
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C13H11NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
InChIKeyZWJINEZUASEZBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enfenamic Acid (CAS 91-40-7) Specifications and Properties for Research Procurement


Enfenamic acid (CAS 23049-93-6; also known as Tromaril) is a nonsteroidal anti-inflammatory drug (NSAID) within the fenamate class, chemically defined as N-phenethyl anthranilic acid [1]. This compound exhibits potent anti-inflammatory, analgesic, and antipyretic actions, characteristic of its class, but is distinguished by a secondary anti-platelet aggregation activity that does not interfere with other coagulation factors [2]. Key physical properties include a molecular formula of C15H15NO2, a molecular weight of 241.29 g/mol, and a melting point of 116-117°C. It is insoluble in water but soluble in DMSO (up to 55 mg/mL) . For research use, it is typically stored as a powder at -20°C for up to 3 years .

Enfenamic Acid Differentiated Selection: Why Other Fenamates Are Not Interchangeable


Within the fenamate subclass of NSAIDs, which includes mefenamic acid, flufenamic acid, and meclofenamic acid, the core mechanism of COX inhibition is shared [1]. However, critical pharmacological and toxicological distinctions render these analogs non-interchangeable. Enfenamic acid's unique structure imparts a specific polypharmacology profile, including a lack of adverse effects on key biochemical and hematological parameters in preclinical models where aspirin, ibuprofen, indomethacin, and tolmetin exhibited significant derangements [2]. Furthermore, enfenamic acid demonstrates a distinct diuretic and natriuretic effect, a property not associated with indomethacin [3]. These differential activities mean that substituting enfenamic acid with another fenamate would eliminate these specific effects and likely introduce a different safety and efficacy profile, thus failing to replicate the intended experimental or clinical outcomes.

Enfenamic Acid Quantitative Comparative Evidence: A Guide to Demonstrated Differentiation


Enfenamic Acid Versus Multiple NSAIDs on Hematological and Biochemical Safety in Rabbits

In a head-to-head comparative study in rabbits, enfenamic acid was evaluated against aspirin, ibuprofen, tolmetin, and indomethacin for its effects on biochemical and hematological parameters [1]. Unlike all comparators, enfenamic acid did not induce thrombocytopenia or alter clotting time. Specifically, it had no effect on plasma fibrinogen or euglobulin clot lysis time, whereas aspirin, tolmetin, and indomethacin significantly increased both [1]. This demonstrates a superior hematological safety profile for enfenamic acid in this model.

NSAID safety hematology biochemistry platelet function comparative pharmacology

Enfenamic Acid Unique Anti-Platelet Aggregation Activity Profile

Enfenamic acid is documented to possess anti-platelet aggregation activity, a feature that distinguishes it from many classic NSAIDs [1]. Crucially, this anti-platelet effect is reported to occur 'without disturbing any other blood coagulation factors' [1], [2]. This specific dual action—anti-inflammatory/analgesic plus targeted anti-platelet effect with preservation of coagulation cascade integrity—is not a typical class property of fenamates like mefenamic acid or flufenamic acid, which are not primarily noted for this clean profile.

antiplatelet NSAID thrombosis hemostasis

Enfenamic Acid Hepatic Gluconeogenesis Inhibition in Murine Model

Enfenamic acid demonstrates a unique metabolic effect not typically shared by other NSAIDs, namely the inhibition of hepatic gluconeogenesis [1]. In a study using Swiss albino mice, incubation of liver cells with 1.0 mM enfenamic acid inhibited glucose output [1]. Furthermore, in vitro addition of enfenamic acid (0.25 to 3.0 mM) to liver tissue extracts inhibited key gluconeogenic enzymes: pyruvate carboxylase (PC), phosphoenolpyruvate carboxykinase (PEPCK), and fructose 1,6-diphosphatase (FDPase) [1].

metabolism gluconeogenesis hepatic NSAID in vitro pharmacology

Enfenamic Acid Differential Renal Effects: Natriuresis and Diuresis Versus Indomethacin

Enfenamic acid is noted for its diuretic and natriuretic properties, a clear point of differentiation from other NSAIDs [1]. It is explicitly contrasted with indomethacin, which does not produce diuresis or natriuresis [1]. In a clinical study in hypertensive patients, a single dose of enfenamic acid was compared to hydrochlorothiazide, and it was found to significantly decrease the excretion of Na+, K+, and Cl-, indicating a distinct renal handling profile [2].

renal diuretic natriuretic NSAID electrolyte excretion

Enfenamic Acid Key Application Scenarios Based on Comparative Evidence


Investigations of Platelet Function and Hemostasis in Inflammatory Models

In preclinical models of inflammation (e.g., arthritis, thrombosis) where the impact on platelet aggregation and coagulation is a primary readout, enfenamic acid provides a unique advantage. Its anti-inflammatory action is accompanied by a targeted anti-platelet effect that, critically, does not broadly disrupt the coagulation cascade, as demonstrated in comparative rabbit studies against aspirin, ibuprofen, indomethacin, and tolmetin [1]. This allows for the study of platelet function without the confounding variable of global hemostatic impairment seen with other NSAIDs [2].

Research on Renal Function and Electrolyte Handling During Inflammation

For research focused on the interplay between inflammation and renal physiology, enfenamic acid is a superior choice over NSAIDs like indomethacin due to its distinct diuretic and natriuretic properties [3]. Studies have demonstrated its ability to modulate the excretion of key electrolytes (Na+, K+, Cl-) in hypertensive patients [4]. This makes enfenamic acid a valuable tool for dissecting the renal effects of NSAIDs and for use in disease models where fluid balance is a critical parameter.

Metabolic Studies Targeting Hepatic Gluconeogenesis

Enfenamic acid offers a unique chemical probe for investigating the role of NSAIDs in hepatic glucose metabolism. Its demonstrated capacity to inhibit gluconeogenesis and key enzymes (PC, PEPCK, FDPase) in murine liver models at millimolar concentrations [5] is a distinct pharmacological signature not common to the NSAID class. This makes it an essential reference compound for studies aiming to modulate hepatic glucose output or explore the off-target metabolic effects of anti-inflammatory agents.

Wound Healing and Tissue Regeneration Studies with Zinc Conjugation

Research into the modulation of wound healing processes presents a specific use-case for enfenamic acid and its derivatives. Studies have shown that enfenamic acid itself decreases the breaking strength of incision wounds, but this effect is fully reversed when administered as its zinc salt [6]. This differential behavior between the parent compound and its metal salt provides a controlled system for investigating the role of NSAIDs and metal ions in tissue repair, granulation, and epithelization .

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